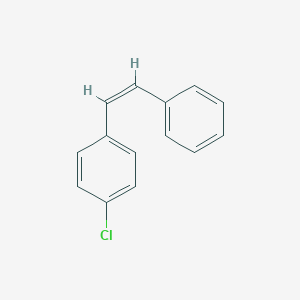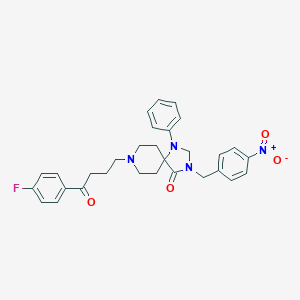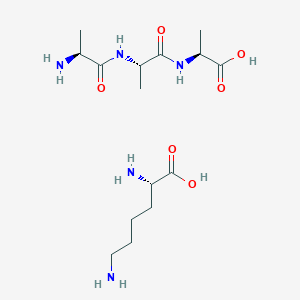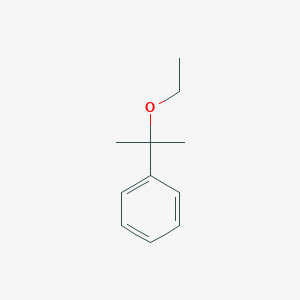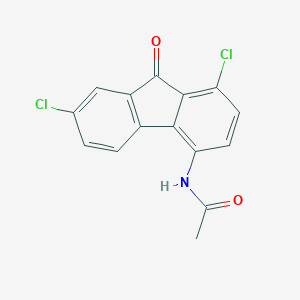
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide, also known as DOFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOFAA is a derivative of fluorenone, which is a polycyclic aromatic compound.
Mechanism Of Action
The mechanism of action of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to investigate its mechanism of action and its efficacy in animal models.
Another area of interest is its use as a building block for the synthesis of novel organic materials. Researchers are exploring the use of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide in the development of new organic semiconductors and sensors.
In conclusion, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is a versatile compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and organic electronics.
Synthesis Methods
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is synthesized by reacting 1,7-dichlorofluorenone with acetic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Scientific Research Applications
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
In materials science, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. These materials have potential applications in organic electronics, such as organic solar cells and organic light-emitting diodes.
properties
CAS RN |
1785-05-3 |
|---|---|
Product Name |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
Molecular Formula |
C15H9Cl2NO2 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-12-5-4-11(17)14-13(12)9-3-2-8(16)6-10(9)15(14)20/h2-6H,1H3,(H,18,19) |
InChI Key |
SANSXRUQWMCNEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
Canonical SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



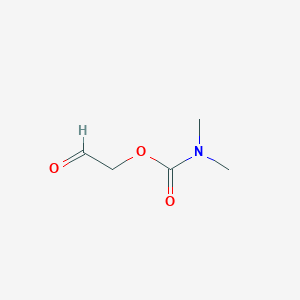
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
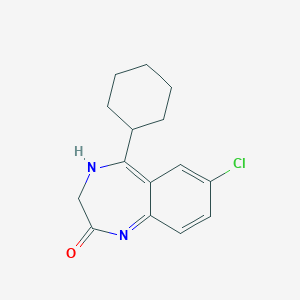
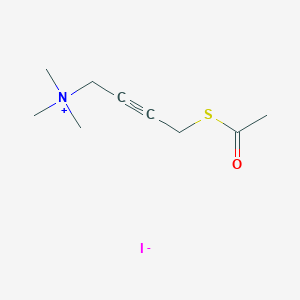
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
